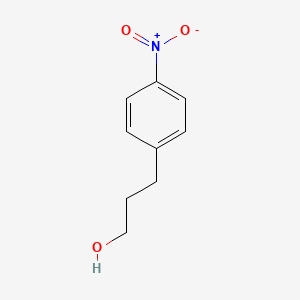
3-(4-硝基苯基)丙醇-1
描述
3-(4-Nitrophenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain
科学研究应用
3-(4-Nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
安全和危害
未来方向
Research into nitrophenyl compounds is ongoing. For instance, significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . This research could potentially influence future studies involving “3-(4-Nitrophenyl)propan-1-ol”.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)propan-1-ol typically involves the nitration of phenylpropanol. One common method includes the following steps:
Nitration: Phenylpropanol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Nitrophenyl)propan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed
Oxidation: Formation of 3-(4-Nitrophenyl)propanal or 3-(4-Nitrophenyl)propanoic acid
Reduction: Formation of 3-(4-Aminophenyl)propan-1-ol
Substitution: Formation of various substituted derivatives depending on the reagents used
作用机制
The mechanism of action of 3-(4-Nitrophenyl)propan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenoxy)propan-1-ol: Similar structure but with an ether linkage instead of a direct carbon-carbon bond.
4-Nitrophenylpropan-1-ol: Lacks the nitro group on the phenyl ring.
3-(4-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.
Uniqueness
3-(4-Nitrophenyl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
属性
IUPAC Name |
3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMANSLTTPNSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540361 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20716-25-0 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


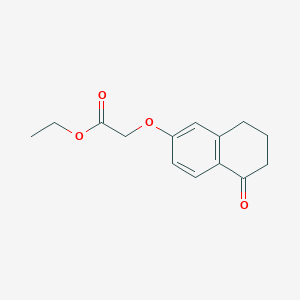

![3-Benzo[b]thiophen-2-yl-propan-1-ol](/img/structure/B1626524.png)
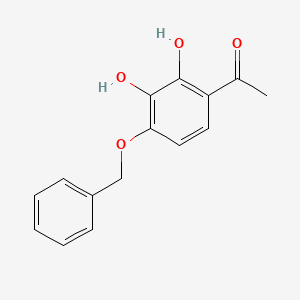
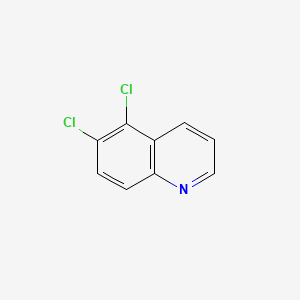
![N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine](/img/structure/B1626528.png)
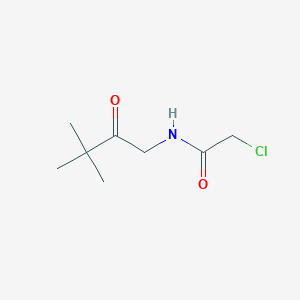
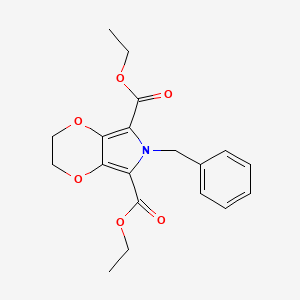
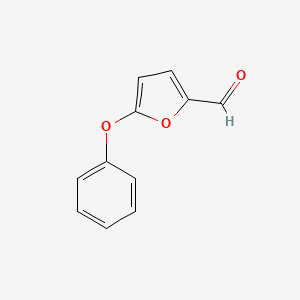
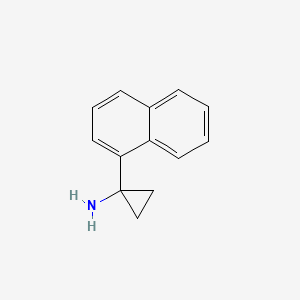
![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)
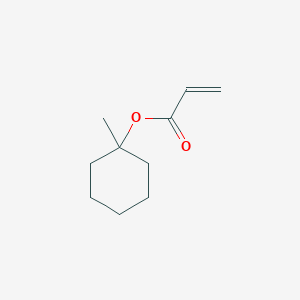
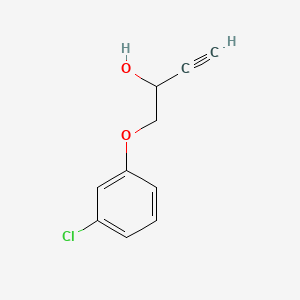
![2-Nitrothieno[2,3-b]pyridin-3-amine](/img/structure/B1626543.png)
